cis-Cinnamamide
Overview
Description
cis-Cinnamamide: is an organic compound with the molecular formula C9H9NO . It is the Z (cis) isomer of cinnamamide, characterized by the presence of a phenyl group attached to an amide group through a double bond. This compound is known for its unique structural configuration and is used in various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Enzymatic Synthesis: One efficient method for synthesizing cinnamamides, including cis-cinnamamide, involves the use of methyl cinnamates and phenylethylamines catalyzed by Lipozyme® TL IM in continuous-flow microreactors.
Amidation Reactions: Cinnamamide derivatives can also be synthesized through amidation reactions involving cinnamic acid or cinnamoyl chloride with appropriate amines under suitable conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale amidation reactions using cinnamic acid derivatives and amines. The process is optimized for high yield and purity, often employing continuous-flow reactors to enhance efficiency and control over reaction parameters .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-Cinnamamide can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction of this compound can yield corresponding amines or other reduced derivatives.
Substitution: Substitution reactions involving this compound can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions to achieve substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of cinnamamide.
Reduction: Amines and other reduced forms of cinnamamide.
Substitution: Functionalized cinnamamide derivatives with diverse chemical properties.
Scientific Research Applications
Biology and Medicine:
Antimicrobial Activity: cis-Cinnamamide derivatives have shown significant antimicrobial properties against various pathogenic fungi and bacteria.
Anticancer Activity: Some derivatives exhibit anticancer activity, making them potential candidates for cancer treatment.
Antioxidant Activity: The compound and its derivatives possess antioxidant properties, contributing to their potential therapeutic applications.
Industry:
Pharmaceuticals: this compound is used in the synthesis of active pharmaceutical ingredients.
Agriculture: The compound is explored for its potential use in agrochemicals due to its biological activity.
Mechanism of Action
The mechanism of action of cis-cinnamamide involves its interaction with specific molecular targets and pathways. For instance, some derivatives interact with ergosterol in fungal cell membranes, disrupting cell wall integrity and leading to antifungal effects . In antibacterial applications, the presence of specific functional groups enhances the compound’s ability to inhibit bacterial growth by targeting essential enzymes and pathways .
Comparison with Similar Compounds
trans-Cinnamamide: The trans isomer of cinnamamide, differing in the spatial arrangement of the phenyl and amide groups.
Cinnamic Acid: A precursor to cinnamamide, known for its antimicrobial and antioxidant properties.
Cinnamoyl Chloride: Used in the synthesis of cinnamamide derivatives through amidation reactions.
Uniqueness of cis-Cinnamamide: this compound’s unique Z configuration imparts distinct chemical and biological properties compared to its trans counterpart. This configuration can influence the compound’s reactivity, interaction with biological targets, and overall efficacy in various applications .
Properties
IUPAC Name |
(Z)-3-phenylprop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H,(H2,10,11)/b7-6- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APEJMQOBVMLION-SREVYHEPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39124-46-4 | |
Record name | Cinnamamide, (Z)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039124464 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CINNAMAMIDE, (Z)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PEO59P6VC7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can cis-cinnamamide participate in cycloaddition reactions?
A2: Yes, research has shown that N-(phenylpropargyl)-cis-cinnamamide can undergo both [4+2] and [2+2] cycloadditions. Heating this compound in the presence of acetic anhydride leads to the formation of specific cyclized products []. This highlights the versatility of this compound derivatives in participating in different reaction pathways, which could be of interest for synthetic applications.
Q2: How does this compound behave under photolytic conditions in different solvents?
A3: Irradiating trans-cinnamamide with Pyrex-filtered light in 1,2-dimethoxyethane yields a mixture of products, including this compound, β-truxinimide (with a 48% yield), and unreacted trans-cinnamamide []. This suggests that the photolysis of trans-cinnamamide can lead to isomerization as well as dimerization, depending on the reaction conditions. Further investigation into the influence of solvent and irradiation wavelength on product distribution could be of interest.
Q3: Is there any spectroscopic data available to characterize this compound?
A4: While the provided abstracts don't delve into detailed spectroscopic characterization of this compound itself, they do mention techniques used to study its derivatives. For example, UV absorbance measurements were employed to examine photostationary states and solubility changes in polymers containing cinnamamide moieties []. Additionally, ¹H NMR spectroscopy was used to elucidate the structure of compounds derived from o-cyanocinnamonitriles []. Similar spectroscopic techniques could be applied to characterize this compound further.
Q4: What are the potential applications of this compound and its derivatives?
A4: The research highlights the potential of this compound derivatives in various applications:
- Photoresponsive Polymers: The reversible photoisomerization of this compound makes it suitable for developing photoresponsive polymers with tunable properties, such as light-controlled solubility [].
- Synthetic Building Blocks: this compound derivatives can engage in various reactions, like cycloadditions, offering opportunities for synthesizing complex molecules [].
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